ASP7663

概要

説明

ASP7663は、過渡性受容体電位アンキリン1(TRPA1)チャネルの選択的活性化剤として知られる化学化合物です。 この化合物は、特に胃腸の運動性と疼痛管理の文脈において、潜在的な治療効果について研究されてきました .

準備方法

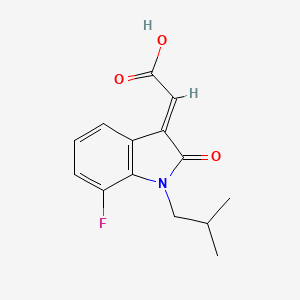

合成経路と反応条件: ASP7663の合成には、(2E)-2-[7-フルオロ-1,2-ジヒドロ-1-(2-メチルプロピル)-2-オキソ-3H-インドール-3-イリデン]酢酸の形成が含まれます。 反応条件には通常、有機溶媒と触媒の使用が含まれ、インドール環の形成とそれに続く官能基化を促進します .

工業生産方法: this compoundの工業生産は、連続フロー反応器の使用など、大規模な有機合成技術を含み、一貫した品質と収率を確保する可能性が高いです。 このプロセスには、目的の純度レベルを達成するために、厳格な精製手順も含まれます .

化学反応の分析

TRPA1 Activation and Calcium Influx

ASP7663 selectively activates transient receptor potential ankyrin 1 (TRPA1) channels, inducing calcium influx in transfected HEK293 cells. Its potency is consistent across species, with pEC<sub>50</sub> values of:

Mechanistic Insight :

- This compound triggers a slower, more sustained calcium influx compared to allyl isothiocyanate (AITC), a common TRPA1 agonist .

- At 316 µM, this compound produces prolonged calcium signaling (>120 seconds), contrasting with AITC’s transient response .

Antagonist Inhibition Profiles

TRPA1 antagonists block this compound-induced effects, confirming target specificity:

| Antagonist | IC<sub>50</sub> (TRPA1) | Reference |

|---|---|---|

| HC-030031 | 5.3–7.6 µM | |

| AP-18 | 3.1–4.5 µM | |

| A-967079 | 67–289 nM |

Key Finding :

- Oral HC-030031 (100 mg/kg) fully inhibits this compound-mediated mechanical hypersensitivity in mice .

Off-Target Calcium Responses

At higher concentrations (>54 µM), this compound elicits calcium responses in non-transfected HEK293 cells (pEC<sub>50</sub> = 4.27 ± 0.03), indicating off-target activity. This effect is log-unit weaker than TRPA1 activation .

Biochemical Effects in Gastrointestinal Models

This compound’s activation of TRPA1 in enterochromaffin (EC) cells drives serotonin (5-HT) release, underlying its therapeutic effects:

- Anti-constipation : Oral this compound (1 mg/kg) reverses loperamide-induced colonic transit delay in mice, blocked by vagotomy or HC-030031 .

- Anti-nociceptive : Inhibits colorectal distension-induced abdominal pain in rats (ED<sub>50</sub> = 0.3 mg/kg orally) .

Dose-Dependent Locomotor Effects

In zebrafish larvae, this compound exhibits a biphasic locomotor profile:

科学的研究の応用

Treatment of Constipation

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. ASP7663 has shown promise as a potential treatment for constipation through its action on enterochromaffin cells, which release serotonin (5-HT) upon TRPA1 activation. This release enhances gastrointestinal motility.

- Case Study : In a study involving mice, oral administration of this compound significantly improved loperamide-induced delays in colonic transit, suggesting its effectiveness in alleviating constipation . The study indicated that the effects were mediated through vagal pathways and were reversible with TRPA1 antagonists.

| Study | Model | Dose | Effect |

|---|---|---|---|

| Mice | Oral administration | Improved colonic transit | |

| Mouse colon segments | 1-30 μM | Decreased colonic motor activity |

Alleviation of Abdominal Pain

This compound has also been evaluated for its analgesic properties. The compound not only promotes gastrointestinal motility but also reduces abdominal pain responses induced by colorectal distension.

- Findings : In rat models, both oral and intravenous administration of this compound significantly inhibited pain responses associated with colorectal distension . This dual action makes it a candidate for treating conditions like irritable bowel syndrome (IBS), where both constipation and pain are prevalent.

Effects on Locomotor Behavior

Research has indicated that this compound influences locomotor behavior in animal models. In zebrafish larvae, this compound induced hyperlocomotion, which was sustained over time compared to other TRPA1 activators like allyl isothiocyanate (AITC).

- Observations : The compound produced a more persistent calcium influx than AITC, suggesting prolonged activation of TRPA1 channels . Behavioral assays showed that different concentrations of this compound led to varied locomotor responses, highlighting its potential utility in studying locomotion-related disorders.

| Study | Model | Observation |

|---|---|---|

| Zebrafish | Sustained hyperlocomotion | |

| Calcium influx assay | Persistent response compared to AITC |

Impact on Colonic Motor Activity

This compound's effects on colonic motor activity have been characterized through cumulative dosing studies. It was observed that the compound caused a concentration-dependent decrease in colonic motility parameters such as frequency and amplitude.

- Key Results : The effects on frequency and transit interval were reversible upon washout, while amplitude changes were irreversible . This suggests that while this compound can modulate colonic activity effectively, some effects may persist beyond immediate pharmacological intervention.

| Parameter | Effect |

|---|---|

| Transit Interval (TIQ) | Decreased with this compound |

| Frequency | Decreased with this compound |

| Amplitude | Irreversibly decreased with this compound |

作用機序

ASP7663は、TRPA1チャネルを選択的に活性化することにより効果を発揮します。この活性化は、細胞内カルシウムレベルの増加につながり、さまざまな細胞プロセスを調節することができます。 この化合物は、TRPA1への作用を通じて、心臓組織に対する保護効果があり、胃腸の運動性を調節することが示されています .

類似化合物:

JT-010: 同様の生物学的効果を持つ別の選択的TRPA1活性化剤。

PF-4840154: TRPA1活性化特性で知られる化合物

比較: this compoundは、TRPA1活性化に対する高い選択性と効力においてユニークです。 JT-010やPF-4840154と比較して、this compoundは胃腸の運動性と疼痛管理に、より顕著な効果を示すことが示されており、研究や潜在的な治療的用途のための貴重なツールとなっています .

類似化合物との比較

JT-010: Another selective TRPA1 activator with similar biological effects.

PF-4840154: A compound known for its TRPA1 activation properties

Comparison: ASP7663 is unique in its high selectivity and potency for TRPA1 activation. Compared to JT-010 and PF-4840154, this compound has been shown to have a more pronounced effect on gastrointestinal motility and pain management, making it a valuable tool for research and potential therapeutic applications .

生物活性

ASP7663 is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders and pain management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

TRPA1 is a non-selective cation channel expressed in sensory neurons and various tissues, playing a crucial role in nociception and inflammatory responses. This compound activates TRPA1, leading to calcium influx and subsequent cellular responses. Studies have shown that this compound can induce significant calcium mobilization in cells expressing TRPA1, demonstrating its potency as an agonist.

- Calcium Influx : In experiments using HEK293 cells transfected with mTRPA1 channels, this compound was shown to elicit calcium responses that were more sustained compared to other TRPA1 agonists like AITC. The effective concentration (pEC50) for this compound was determined to be approximately 54.1 µM .

Effects on Gastrointestinal Motility

This compound has been investigated for its effects on gastrointestinal motility, particularly in models of constipation and abdominal pain.

- Anti-Constipation Action : In a study involving loperamide-induced constipation in mice, oral administration of this compound significantly improved colonic transit times. This effect was attributed to the activation of TRPA1 in enterochromaffin cells, leading to the release of serotonin (5-HT), which enhances gut motility .

- Pain Modulation : this compound also demonstrated analgesic properties in models of colorectal distension-induced abdominal pain. The analgesic effect was inhibited by pretreatment with TRPA1 antagonists, confirming the role of TRPA1 activation in mediating these responses .

Behavioral Studies

Behavioral assessments have provided insights into the effects of this compound on locomotor activity.

- Locomotion and Pain Response : In C57BL/6 mice, administration of this compound resulted in decreased mechanical thresholds, indicating increased sensitivity to pain. This effect was dose-dependent and could be reversed by TRPA1 antagonists, suggesting that this compound enhances nociceptive behavior through TRPA1 activation .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the biological activity of this compound compared to other TRPA1 agonists:

特性

IUPAC Name |

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZUIGCNAAMIC-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336557 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190217-35-6 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ASP7663?

A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].

Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?

A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:

- Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].

- Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].

- Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.

Q3: Has this compound shown efficacy in any disease models?

A3: Preclinical studies suggest potential therapeutic benefits of this compound:

- Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].

- Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].

Q4: Are there any known antagonists of this compound's action on TRPA1?

A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:

- In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].

- In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。